molecular formula C23H26N6O2S B10901602 2-[(3,6-dicyclopropyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-N-(2-methoxyethyl)hydrazinecarbothioamide

2-[(3,6-dicyclopropyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-N-(2-methoxyethyl)hydrazinecarbothioamide

Cat. No.: B10901602
M. Wt: 450.6 g/mol
InChI Key: CIKIQFBIHMXELZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(3,6-Dicyclopropyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-N~1~-(2-methoxyethyl)-1-hydrazinecarbothioamide is a complex organic compound with significant potential in medicinal chemistry. It belongs to the class of pyrazolo[3,4-b]pyridine derivatives, which are known for their diverse biological activities, including acting as inhibitors of tropomyosin receptor kinases (TRKs) .

Preparation Methods

The synthesis of 2-[(3,6-Dicyclopropyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-N~1~-(2-methoxyethyl)-1-hydrazinecarbothioamide involves multiple steps, starting from the construction of the pyrazolo[3,4-b]pyridine core. This core is typically synthesized through cyclization reactions involving appropriate precursors. The final compound is obtained by introducing the dicyclopropyl, phenyl, and hydrazinecarbothioamide groups under specific reaction conditions .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

2-[(3,6-Dicyclopropyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-N~1~-(2-methoxyethyl)-1-hydrazinecarbothioamide has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily by inhibiting TRKs, which are involved in cell proliferation and differentiation. By binding to the ATP pocket of TRKs, it prevents their activation and subsequent signaling through pathways such as Ras/Erk, PLC-γ, and PI3K/Akt. This inhibition can lead to reduced cancer cell growth and survival .

Comparison with Similar Compounds

Properties

Molecular Formula

C23H26N6O2S

Molecular Weight

450.6 g/mol

IUPAC Name

1-[(3,6-dicyclopropyl-1-phenylpyrazolo[3,4-b]pyridine-4-carbonyl)amino]-3-(2-methoxyethyl)thiourea

InChI

InChI=1S/C23H26N6O2S/c1-31-12-11-24-23(32)27-26-22(30)17-13-18(14-7-8-14)25-21-19(17)20(15-9-10-15)28-29(21)16-5-3-2-4-6-16/h2-6,13-15H,7-12H2,1H3,(H,26,30)(H2,24,27,32)

InChI Key

CIKIQFBIHMXELZ-UHFFFAOYSA-N

Canonical SMILES

COCCNC(=S)NNC(=O)C1=CC(=NC2=C1C(=NN2C3=CC=CC=C3)C4CC4)C5CC5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.